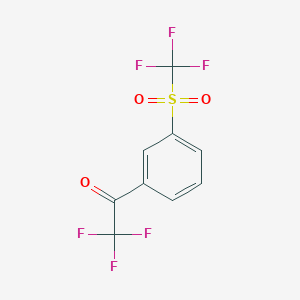

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

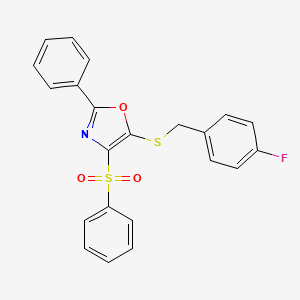

2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(3-((trifluoromethyl)sulfonyl)phenyl)ethan-1-one . It has a molecular weight of 306.19 and is a solid powder at ambient temperature .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.Applications De Recherche Scientifique

Reactivity Enhancement in Polycondensations

2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone has been studied for its role in enhancing the reactivity of carbonyl compounds in polycondensations with aromatic hydrocarbons. The introduction of electron-withdrawing groups into the carbonyl compound, as in this case, reduces activation and total reaction energies of the electrophilic aromatic substitution reaction. This is significant for designing reactive monomers in polymer chemistry (Peña, Zolotukhin, & Fomine, 2004).

Synthesis of Chrysene Derivatives

The compound is also involved in the synthesis of chrysene derivatives. A specific reaction promoted by trifluoromethanesulfonic acid demonstrates the formation of chrysene derivatives from acetophenone compounds under mild conditions. This is a key area in organic synthesis and the development of new organic compounds (Guo, Zhou, Zhang, & Hua, 2015).

Influence on Stereoselectivity and Kinetics

This compound has been shown to influence the stereoselectivity and kinetics in the electrochemical pinacol coupling of acetophenone. The use of ionic liquids in this process enhances the dimerization step and modifies the stereoselectivity or kinetics depending on the strength of the ionic interactions (Lagrost, Hapiot, & Vaultier, 2005).

Applications in Electrocarboxylation

In the context of electrocarboxylation, the electroreduction of acetophenone in dry ionic liquids shows considerable influence by this compound. The results suggest that certain ionic liquids are suitable mediums for electrocarboxylation, an important process in organic synthesis (Zhao, Horne, Bond, & Zhang, 2014).

Derivatization of Carboxylic Acids

The compound plays a role in the derivatization of carboxylic acids prior to their determination by high-performance liquid chromatography. This application is crucial in analytical chemistry for the accurate and efficient analysis of complex mixtures (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Synthesis of Cyclopropane Derivatives

It has been used in the synthesis of cyclopropane derivatives. These compounds are significant in medicinal chemistry and drug development (Kasai, Maeda, Furuno, & Hanamoto, 2012).

Superacid-Promoted Cyclodehydration

This compound is also involved in superacid-promoted cyclodehydration, leading to the formation of imidazo[2,1-a]isoquinoline ring systems. This process is important in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals (Kethe, Naredla, & Klumpp, 2013).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLYTIKUFQJBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)

![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)